Cas no 1804848-89-2 (3-Bromomethyl-4-cyano-5-ethylbenzoic acid)

3-Bromomethyl-4-cyano-5-ethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromomethyl-4-cyano-5-ethylbenzoic acid
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- インチ: 1S/C11H10BrNO2/c1-2-7-3-8(11(14)15)4-9(5-12)10(7)6-13/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: XMZVJPQIVNTZLQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=O)O)=CC(=C1C#N)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Bromomethyl-4-cyano-5-ethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000717-250mg |
3-Bromomethyl-4-cyano-5-ethylbenzoic acid |
1804848-89-2 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010000717-500mg |
3-Bromomethyl-4-cyano-5-ethylbenzoic acid |
1804848-89-2 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010000717-1g |
3-Bromomethyl-4-cyano-5-ethylbenzoic acid |
1804848-89-2 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
3-Bromomethyl-4-cyano-5-ethylbenzoic acid 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
3-Bromomethyl-4-cyano-5-ethylbenzoic acidに関する追加情報
Introduction to 3-Bromomethyl-4-cyano-5-ethylbenzoic acid (CAS No. 1804848-89-2)
3-Bromomethyl-4-cyano-5-ethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804848-89-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a bromomethyl group, a cyano substituent, and an ethyl group at specific positions on the benzene ring. These structural elements not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.
The bromomethyl group at the 3-position of the benzene ring is a key functional moiety that enhances the reactivity of the molecule. This group is particularly useful in nucleophilic substitution reactions, allowing for further functionalization and the construction of more complex molecular architectures. The cyano group at the 4-position introduces a polar and electron-withdrawing nature to the molecule, which can influence its solubility, reactivity, and interaction with biological targets. Additionally, the ethyl group at the 5-position adds another layer of steric and electronic modulation, contributing to the overall physicochemical properties of the compound.
In recent years, there has been growing interest in benzoic acid derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The unique combination of functional groups in 3-Bromomethyl-4-cyano-5-ethylbenzoic acid makes it a valuable intermediate in the synthesis of pharmacologically active molecules. For instance, the bromomethyl group can be readily converted into other functional moieties such as alcohols or amines through nucleophilic substitution reactions, providing a versatile platform for drug discovery.
One of the most compelling aspects of this compound is its utility in medicinal chemistry research. The structural features of 3-Bromomethyl-4-cyano-5-ethylbenzoic acid allow it to serve as a building block for designing novel inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, studies have shown that benzoic acid derivatives can interact with various biological targets due to their ability to mimic natural substrates or bind to specific pockets within enzymes. The presence of both electrophilic and nucleophilic centers in this compound makes it an attractive candidate for further derivatization and optimization.
Recent advancements in synthetic methodologies have further enhanced the applicability of 3-Bromomethyl-4-cyano-5-ethylbenzoic acid in drug development. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient modifications of this compound, allowing chemists to introduce additional functional groups with high precision. These methods have significantly accelerated the process of generating novel analogs with improved pharmacological profiles. Moreover, computational studies have been employed to predict the binding affinity and metabolic stability of derivatives derived from this compound, aiding in the rational design of lead compounds.
The pharmaceutical industry has also recognized the potential of 3-Bromomethyl-4-cyano-5-ethylbenzoic acid as a key intermediate in producing high-value active pharmaceutical ingredients (APIs). Its structural complexity and reactivity make it suitable for constructing molecules with complex scaffolds that are difficult to access through other synthetic routes. As a result, this compound has found applications in both academic research laboratories and industrial settings where efficient synthesis and scalability are critical.
Another area where 3-Bromomethyl-4-cyano-5-ethylbenzoic acid has shown promise is in materials science. Beyond its role in drug development, this compound can be used to synthesize polymers and coatings with unique properties. The ability to modify its structure allows for fine-tuning of material characteristics such as thermal stability, mechanical strength, and biodegradability. These properties make it valuable for creating advanced materials that meet specific industrial requirements.
In conclusion,3-Bromomethyl-4-cyano-5-ethylbenzoic acid (CAS No. 1804848-89-2) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As our understanding of its properties continues to evolve, so too will its applications in addressing some of the most pressing challenges in modern science and industry.
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